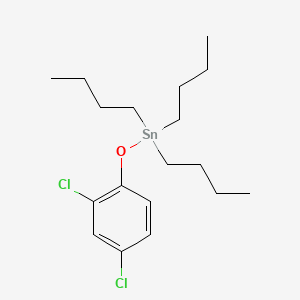

(2,4-Dichlorophenoxy)tributylstannane

Descripción

Propiedades

Número CAS |

39637-16-6 |

|---|---|

Fórmula molecular |

C18H30Cl2OSn |

Peso molecular |

452.0 g/mol |

Nombre IUPAC |

tributyl-(2,4-dichlorophenoxy)stannane |

InChI |

InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

Clave InChI |

FFQFQPHOBAMGEV-UHFFFAOYSA-M |

SMILES canónico |

CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2,4-Diclorofenoxi)tributilestaño típicamente implica la reacción del hidruro de tributilestaño con 2,4-diclorofenol. La reacción generalmente se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la desprotonación del grupo fenol. Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en un solvente apropiado, como el tolueno, durante varias horas para asegurar la conversión completa.

Métodos de producción industrial

Los métodos de producción industrial para (2,4-Diclorofenoxi)tributilestaño son similares a la síntesis a escala de laboratorio, pero se optimizan para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo y técnicas de separación más eficientes para aislar el producto deseado. Los parámetros de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

(2,4-Diclorofenoxi)tributilestaño experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar el derivado estánnico correspondiente.

Reducción: Puede reducirse para formar hidruro de tributilestaño y 2,4-diclorofenol.

Sustitución: El grupo fenoxi puede sustituirse con otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en presencia de una base.

Productos principales

Oxidación: Derivados estánnicos.

Reducción: Hidruro de tributilestaño y 2,4-diclorofenol.

Sustitución: Varios derivados fenoxi sustituidos.

Aplicaciones Científicas De Investigación

Biological Applications

- Antitumor Activity : Research has shown that (2,4-Dichlorophenoxy)tributylstannane exhibits significant tumor growth inhibition in various cancer models. For instance, in xenograft studies, treatment with doses around 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment .

Medicinal Applications

- Drug Development : (2,4-Dichlorophenoxy)tributylstannane is being explored as a precursor for bioactive compounds. Its interaction with biomolecules can modulate enzyme activity and influence drug design .

- Case Study on Cancer Treatment : A notable study evaluated its effects on breast cancer models, revealing significant apoptosis induction in cancer cells while sparing normal cells .

Industrial Applications

- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its unique structure allows for diverse applications in material science .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Biology | Antitumor Activity | Significant tumor growth inhibition (up to 60%) |

| Anti-inflammatory Effects | Reduced inflammation markers in arthritis models | |

| Medicine | Drug Development | Explored as a precursor for bioactive compounds |

| Cancer Treatment | Induces apoptosis in cancer cells | |

| Industry | Specialty Chemicals Production | Utilized for tailored material properties |

Case Studies

-

Antitumor Study :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction with minimal effects on normal cells.

-

Inflammation Control Study :

- Objective : Assess efficacy against inflammatory markers.

- Results : Showed significant reduction in TNF-alpha and IL-6 levels in murine models.

Mecanismo De Acción

El mecanismo de acción de (2,4-Diclorofenoxi)tributilestaño implica su interacción con objetivos moleculares a través de los grupos fenoxi y estaño. El grupo fenoxi puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el átomo de estaño puede formar complejos de coordinación con varios ligandos. Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a los efectos observados del compuesto.

Comparación Con Compuestos Similares

2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Esters

2,4-D and its esters (e.g., 2-ethylhexyl, isopropyl esters) are herbicides sharing the 2,4-dichlorophenoxy group with the target compound. Key differences include:

- Functional Group: 2,4-D derivatives feature a carboxylic acid or ester group, whereas (2,4-Dichlorophenoxy)tributylstannane has a tributyltin moiety.

- Applications: 2,4-D esters are herbicides targeting broadleaf weeds, while organotin compounds like tributylstannane derivatives are typically biocides or stabilizers.

Table 1: Comparison of 2,4-D Derivatives and Target Compound

| Compound Name | CAS Number | Key Functional Group | Primary Use | Toxicity Notes |

|---|---|---|---|---|

| 2,4-D 2-ethylhexyl ester | 1928-43-4 | Carboxylic acid ester | Herbicide | Moderate toxicity; skin irritant |

| 2,4-D isopropyl ester | 94-79-1 | Carboxylic acid ester | Herbicide | Similar to 2,4-D ethylhexyl ester |

| (2,4-Dichlorophenoxy)tributylstannane | Not available | Tributylstannane | Potential biocide | Likely high ecotoxicity (inferred) |

Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)phenol)

Triclosan, a chlorinated aromatic compound, shares the 2,4-dichlorophenoxy group but incorporates a phenolic ring instead of a tin moiety.

- Structure : Triclosan is a diphenyl ether with chlorine substituents, while the target compound has a tin-carbon bond.

- Applications: Triclosan is a broad-spectrum antimicrobial agent used in consumer products, whereas organotin compounds are industrial biocides.

- Environmental Impact: Triclosan is persistent, bioaccumulative, and structurally analogous to PCBs and dioxins . (2,4-Dichlorophenoxy)tributylstannane may share persistence but likely differs in degradation pathways due to the tin group.

Table 2: Triclosan vs. Target Compound

| Property | Triclosan | (2,4-Dichlorophenoxy)tributylstannane |

|---|---|---|

| CAS Number | 3380-34-5 | Not available |

| Core Structure | Diphenyl ether with Cl and phenol | Tributyltin + dichlorophenoxy |

| Primary Use | Antimicrobial agent | Presumed biocide |

| Environmental Persistence | High; bioaccumulates in aquatic systems | Likely high; organotins resist degradation |

Other Organotin Compounds

Tributyltin oxide (TBTO) and similar organotins are structurally related due to the tributylstannane group. These compounds are notorious for their use in antifouling paints and severe ecotoxicity:

- Toxicity: TBTO causes imposex in mollusks at concentrations as low as 1 ng/L . (2,4-Dichlorophenoxy)tributylstannane may exhibit similar mechanisms but with added reactivity from the dichlorophenoxy group.

- Regulatory Status: Many organotins are restricted under international treaties (e.g., Rotterdam Convention).

Key Research Findings and Gaps

Structural Analogues: The 2,4-dichlorophenoxy group is common in herbicides (2,4-D) and antimicrobials (triclosan), but substitution with a tin moiety alters reactivity and toxicity .

Toxicity Profile: While 2,4-D and triclosan have well-documented toxicities, data on (2,4-Dichlorophenoxy)tributylstannane are sparse.

Applications: Unlike 2,4-D’s agricultural use, the target compound’s applications are inferred from organotin chemistry, emphasizing biocidal or catalytic roles.

Actividad Biológica

(2,4-Dichlorophenoxy)tributylstannane (DBT) is an organotin compound that has garnered attention for its potential biological activity. This compound is derived from the reaction of tributyltin hydride with 2,4-dichlorophenol and is primarily investigated for its interactions with biomolecules and possible applications in drug development. This article explores the biological activities associated with DBT, including its mechanisms of action, toxicity, and potential therapeutic uses.

- CAS Number: 39637-16-6

- Molecular Formula: C18H30Cl2OSn

- Molecular Weight: 452.0 g/mol

- IUPAC Name: tributyl-(2,4-dichlorophenoxy)stannane

The biological activity of (2,4-Dichlorophenoxy)tributylstannane is attributed to its unique structure, which allows it to interact with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin moiety can form coordination complexes with ligands. These interactions may modulate the activity of enzymes and other proteins, influencing cellular processes.

Biological Activity and Toxicity

Research has indicated that DBT exhibits both beneficial and toxic effects depending on concentration and exposure duration:

Beneficial Effects

- Antimicrobial Activity: Preliminary studies suggest that DBT may possess antimicrobial properties against certain pathogens.

- Potential Drug Development: The compound is being explored as a precursor for bioactive compounds in drug development due to its ability to interact with biological targets.

Toxicity Profile

Despite its potential applications, DBT's toxicity cannot be overlooked:

- Cellular Toxicity: High concentrations of DBT have been associated with apoptosis in various cell types, including cerebellar granule cells and lymphocytes .

- Endocrine Disruption Potential: Although some studies indicate low potential for endocrine disruption through in vitro assays , further research is needed to fully understand its impact on endocrine systems.

Case Studies

Several case studies highlight the implications of exposure to related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to DBT:

- Severe Poisoning Case: A case reported a young female who ingested 2,4-D leading to severe organ failure and ultimately death despite intensive care . This underscores the critical need for understanding the toxicological profiles of compounds related to DBT.

- Genotoxicity Assessments: Research has demonstrated that 2,4-D can induce genotoxic effects at toxic concentrations, raising concerns about similar effects from DBT due to structural similarities .

Research Findings

A summary of significant findings related to the biological activity of (2,4-Dichlorophenoxy)tributylstannane is presented in the following table:

Q & A

Advanced Research Question

- Acidic Conditions : Rapid protodestannylation occurs, releasing tributyltin cations and 2,4-dichlorophenol. Avoid pH < 5 .

- Neutral/Alkaline Conditions : Stable in anhydrous environments. Hydrolysis accelerates in aqueous alkaline media (pH > 9) due to OH<sup>–</sup> nucleophilic attack on tin .

What are the applications of (2,4-Dichlorophenoxy)tributylstannane in organic synthesis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.